molecular formula C33H57N7O8 B14222431 L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- CAS No. 503844-18-6

L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl-

Katalognummer: B14222431
CAS-Nummer: 503844-18-6
Molekulargewicht: 679.8 g/mol
InChI-Schlüssel: MYJQSCPFUXABHG-OLDNPOFQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- is a complex oligopeptide composed of multiple amino acids. This compound is of significant interest due to its unique sequence and potential applications in various scientific fields. The sequence of amino acids in this compound includes alanine, valine, leucine, and proline, which are known for their roles in protein structure and function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, L-alanine, is attached to the resin through its carboxyl group.

    Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.

    Coupling: The next amino acid, L-valine, is activated and coupled to the deprotected amino group of the previous amino acid.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (L-leucine, L-proline, L-alanine, L-leucine, L-proline).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may utilize liquid-phase peptide synthesis (LPPS) for certain steps to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the side chains of amino acids like proline and leucine, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present, although this specific peptide does not contain cysteine residues.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

    Oxidation: Hydroxylated amino acid derivatives.

    Reduction: Reduced forms of any oxidized residues.

    Substitution: Modified peptides with altered functional groups.

Wissenschaftliche Forschungsanwendungen

L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and structural biology studies.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Wirkmechanismus

The mechanism of action of L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s sequence and structure allow it to bind to these targets, modulating their activity. For example, it may inhibit or activate enzymes by mimicking natural substrates or binding to active sites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and cell culture.

    L-Alanyl-L-tyrosine: Another dipeptide with applications in biochemistry and medicine.

Uniqueness

L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Unlike simpler dipeptides, this oligopeptide can form more complex secondary and tertiary structures, making it valuable for studying protein folding and interactions.

Eigenschaften

CAS-Nummer

503844-18-6

Molekularformel

C33H57N7O8

Molekulargewicht

679.8 g/mol

IUPAC-Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C33H57N7O8/c1-17(2)15-22(31(45)40-14-10-12-25(40)29(43)36-21(8)33(47)48)37-27(41)20(7)35-28(42)24-11-9-13-39(24)32(46)23(16-18(3)4)38-30(44)26(34)19(5)6/h17-26H,9-16,34H2,1-8H3,(H,35,42)(H,36,43)(H,37,41)(H,38,44)(H,47,48)/t20-,21-,22-,23-,24-,25-,26-/m0/s1

InChI-Schlüssel

MYJQSCPFUXABHG-OLDNPOFQSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N

Kanonische SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.